
Dihydroergosine tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroergosine tartrate is a derivative of ergot alkaloids, which are compounds produced by fungi of the genus Claviceps. These alkaloids have a wide range of biological activities and have been used in medicine for centuries. This compound, specifically, is known for its vasoconstrictive properties and is used in the treatment of migraines and other vascular headaches .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydroergosine tartrate typically involves the hydrogenation of ergotamine. This process reduces the double bond in the ergoline ring system, resulting in the formation of dihydroergosine. The reaction is usually carried out under high pressure with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound involves the fermentation of Claviceps purpurea, followed by extraction and purification of ergotamine. The ergotamine is then hydrogenated to produce dihydroergosine, which is subsequently reacted with tartaric acid to form the tartrate salt .
Analyse Chemischer Reaktionen
Types of Reactions
Dihydroergosine tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: The hydrogenation process itself is a reduction reaction.
Substitution: Various substituents can be introduced into the ergoline ring system under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used for introducing substituents.
Major Products Formed
The major products formed from these reactions include various derivatives of dihydroergosine, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Dihydroergosine tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other ergot alkaloids.
Biology: It is used to study the effects of ergot alkaloids on biological systems.
Medicine: It is used in the treatment of migraines and other vascular headaches.
Wirkmechanismus
Dihydroergosine tartrate exerts its effects primarily through its action on serotonin receptors. It acts as an agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors, leading to vasoconstriction of intracranial blood vessels. This action helps to alleviate the symptoms of migraines. Additionally, it interacts with adrenergic and dopamine receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ergotamine tartrate: Another ergot alkaloid used in the treatment of migraines.
Dihydroergotamine mesylate: A closely related compound with similar pharmacological properties.
Uniqueness
Dihydroergosine tartrate is unique in its balance of efficacy and safety. While it is effective in treating migraines, it has a lower incidence of side effects such as nausea and vomiting compared to ergotamine tartrate .
Eigenschaften
CAS-Nummer |
73986-92-2 |
|---|---|
Molekularformel |
C34H45N5O11 |
Molekulargewicht |
699.7 g/mol |
IUPAC-Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C30H39N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,14,16,18,20,22-24,31,39H,6,9-13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,20-,22-,23+,24+,29-,30+;1-,2-/m11/s1 |
InChI-Schlüssel |
UDPYRBOUPWEPSB-XPCIGUNVSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.C(C(C(=O)O)O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


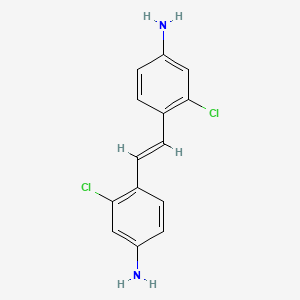
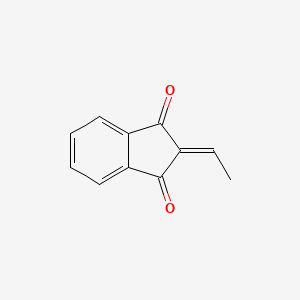

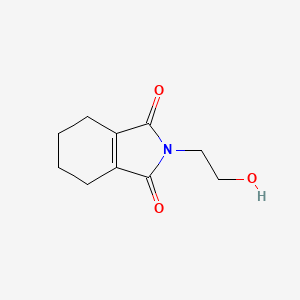
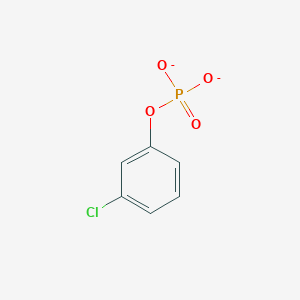
![N-[(Benzyloxy)carbonyl]-L-alanyl-N-naphthalen-2-yl-L-prolinamide](/img/structure/B14441205.png)
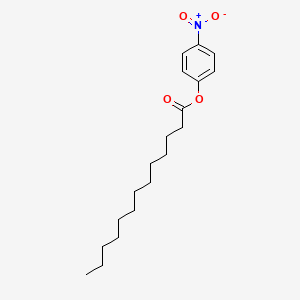
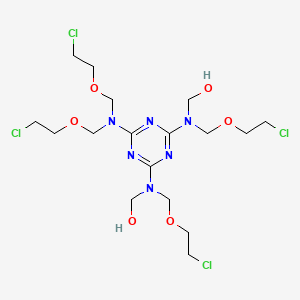
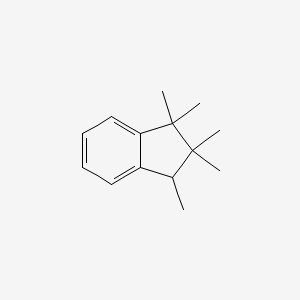
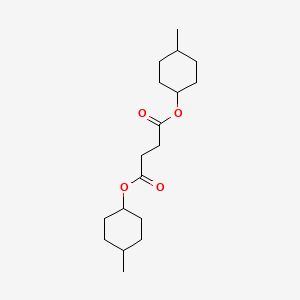

![2,3,4,6,7,8-Hexahydro-[1,3,2]oxazaphosphinino[2,3-b][1,3,2]oxazaphosphinine](/img/structure/B14441245.png)
![4-Chloro-N-[3-(methylsulfanyl)propyl]aniline](/img/structure/B14441249.png)
![2-[2-(Dimethylamino)ethoxy]dodecanoic acid;hydrochloride](/img/structure/B14441257.png)
